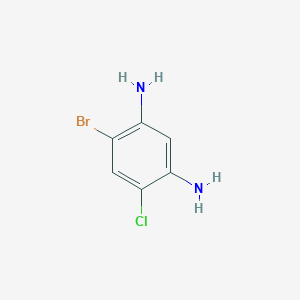

4-Bromo-6-chlorobenzene-1,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chlorobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFAULRHOWFXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288042 | |

| Record name | 1,3-Benzenediamine, 4-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-06-7 | |

| Record name | 1,3-Benzenediamine, 4-bromo-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Chlorobenzene 1,3 Diamine

Established Synthetic Routes to 4-Bromo-6-chlorobenzene-1,3-diamine

The traditional synthesis of this compound often relies on multi-step processes that manipulate functional groups on a benzene (B151609) ring to achieve the desired substitution pattern. These methods are foundational in organic synthesis and are characterized by their sequential introduction of substituents.

Nitration and Subsequent Reduction Strategies

A common pathway to aromatic amines involves the nitration of a benzene ring followed by the reduction of the nitro groups. libretexts.orgncert.nic.in For the synthesis of polysubstituted anilines, the order of nitration and halogenation steps is critical to direct the substituents to the correct positions. libretexts.org

The synthesis could theoretically start from a precursor like 1-bromo-3-chlorobenzene (B44181). Nitration of this starting material would introduce nitro groups onto the ring. The directing effects of the existing halogen substituents would influence the position of the incoming nitro groups. Following the dinitration of the precursor, the two nitro groups are then reduced to form the corresponding amino groups, yielding the final diamine product. The reduction of nitro compounds to amines is a well-established transformation, commonly achieved by catalytic hydrogenation using catalysts like palladium, nickel, or platinum, or through chemical reduction with reagents such as iron powder, tin(II) chloride, or lithium aluminum hydride. ncert.nic.inmdpi.com

A plausible synthetic sequence is outlined below:

Dinitration: Reaction of 1-bromo-3-chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce two nitro groups.

Reduction: The resulting dinitro compound is then reduced to yield this compound.

The regioselectivity of the initial nitration step is a key challenge in this approach, as mixtures of isomers can be formed. libretexts.orgmdpi.com

Regioselective Halogenation Approaches from Precursors

An alternative strategy involves the direct halogenation of a diamine precursor. Due to the strong activating nature of amino groups, direct halogenation can be difficult to control and may lead to multiple halogenations or unwanted side products. To overcome this, the amine functionalities are often protected before the halogenation step.

A representative synthesis could begin with a precursor like 4-chlorobenzene-1,3-diamine. The synthesis would proceed via the following steps:

Protection: The amino groups of the starting diamine are protected, for instance, through acetylation with acetic anhydride (B1165640) to form a diacetyl amide derivative. google.com This protection moderates the activating effect of the amines and directs the incoming electrophile.

Bromination: The protected intermediate is then subjected to electrophilic bromination. Reagents such as bromine in acetic acid are commonly used. mdpi.com The bromine atom is directed to the position ortho/para to the activating amide groups, leading to the desired 4-bromo substitution.

Deprotection: The protecting acetyl groups are subsequently removed by hydrolysis, typically under acidic or basic conditions, to regenerate the amino groups and yield the final product, this compound. google.com

A patent for the synthesis of the related compound 4-bromo-o-phenylenediamine details a similar process starting from o-phenylenediamine, which is first protected by acetylation, then brominated, and finally hydrolyzed. google.com

Palladium-Catalyzed Amination and Related C-N Bond Formations

Modern synthetic chemistry increasingly utilizes transition-metal-catalyzed reactions to form carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. tcichemicals.com These palladium-catalyzed cross-coupling reactions offer an efficient method for synthesizing aryl amines from aryl halides. beilstein-journals.orgresearchgate.net

This methodology could be applied to the synthesis of this compound by starting with a tetrasubstituted benzene ring containing suitable leaving groups, such as 1,4-dibromo-2,5-dichlorobenzene (B1594064) or a related isomer. The C-N bonds would be formed by reacting this precursor with an ammonia (B1221849) equivalent or a protected amine source in the presence of a palladium catalyst.

The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Typical catalyst systems involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand, such as Xantphos. beilstein-journals.orgnih.gov Cesium carbonate (Cs₂CO₃) is often employed as the base. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C-N Cross-Coupling Reactions beilstein-journals.orgnih.gov

| Aryl Halide Substrate | Amine Source | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| N-protected 4-bromo-7-azaindoles | Primary Aromatic Amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 88-94 | beilstein-journals.org |

| 6-Bromopurine ribonucleosides | Aryl Amines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 100 | Good | nih.gov |

| 6-Chloropurine ribonucleosides | Aryl Amines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good (with higher catalyst load) | nih.gov |

This table presents data from related palladium-catalyzed amination reactions to illustrate typical conditions and outcomes.

This approach offers a potentially more direct and efficient route compared to classical methods, especially for constructing highly substituted aromatic systems.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance sustainability.

One significant improvement is the replacement of hazardous reagents with safer alternatives. For instance, traditional bromination often uses elemental bromine (Br₂), which is highly toxic, volatile, and corrosive. google.com A greener alternative involves the in-situ generation of the brominating agent. A patented method for a similar compound utilizes sodium bromide and hydrogen peroxide in acetic acid. google.com This system avoids the handling of liquid bromine and produces water as the primary byproduct.

Table 2: Comparison of Bromination Reagents

| Reagent System | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Bromine (Br₂) | Well-established reactivity | Highly toxic, corrosive, volatile, low atom economy | google.com |

| Sodium Bromide / Hydrogen Peroxide | Safer reagents, reduced hazard, water as byproduct | May require optimization of reaction conditions | google.com |

Furthermore, the use of catalytic methods, such as the palladium-catalyzed aminations discussed previously, aligns with green chemistry principles. Catalytic reactions increase efficiency, reduce the amount of reagents needed (moving from stoichiometric to catalytic quantities), and can often be performed under milder conditions, thereby lowering energy consumption and waste generation. beilstein-journals.orgresearchgate.net The development of highly active catalysts that allow for lower catalyst loadings and can function in more environmentally benign solvents continues to be an active area of research. nih.gov

Reactivity and Mechanistic Studies of 4 Bromo 6 Chlorobenzene 1,3 Diamine

Exploration of Amination Reactions of 4-Bromo-6-chlorobenzene-1,3-diamine

Amination reactions introduce an amino group into an organic molecule. In the context of this compound, amination can refer to the substitution of one of the halogen atoms (bromine or chlorine) with an amino group or a substituted amine. These reactions are crucial for synthesizing more complex polyamino aromatic compounds.

One of the prominent methods for aryl amination is the Ullmann condensation, a copper-catalyzed reaction. While direct studies on this compound are not prevalent in the provided results, the principles of the Ullmann reaction can be applied. For instance, a copper-catalyzed reaction of a bromo compound with aqueous ammonia (B1221849) has been shown to be effective for the amination of various bromo-heteroaryl derivatives, achieving high yields. nih.gov This methodology could potentially be adapted for the selective amination of this compound. The choice of copper catalyst, solvent, and temperature is critical for optimizing the reaction and controlling selectivity between the bromine and chlorine substituents. nih.gov

Cross-Coupling Reactions Involving Halogen Substituents

The bromine and chlorine atoms on the benzene (B151609) ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling Chemistry

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For this compound, this reaction would typically involve the selective coupling at the more reactive carbon-bromine bond. The general reaction involves a palladium catalyst and a base. oiccpress.com

The choice of catalyst, base, and solvent significantly influences the reaction's efficiency and selectivity. For example, palladium(II) acetate (B1210297) or palladium on carbon are common catalysts, while bases like potassium carbonate or sodium hydroxide (B78521) are frequently used. Solvents can range from toluene (B28343) and ethanol (B145695) to water. oiccpress.comchemspider.com The reactivity difference between the C-Br and C-Cl bonds generally allows for selective coupling at the bromine position under carefully controlled conditions. Studies on similar dihalogenated benzenes have demonstrated the feasibility of such selective transformations. oiccpress.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 1-Bromo-3-chlorobenzene (B44181) | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | DME | 94 |

This table presents generalized conditions based on similar substrates and is for illustrative purposes.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and allows for the coupling of a wide range of amines with aryl halides, including those with multiple halogen substituents like this compound. wikipedia.org

The key to a successful and selective Buchwald-Hartwig amination lies in the choice of the palladium catalyst and the phosphine (B1218219) ligand. wikipedia.org Different generations of ligands have been developed to improve the reaction's scope and efficiency. wikipedia.org For a substrate like this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond would likely allow for selective amination at the 4-position. Research on the selective amination of 6-bromo-2-chloroquinoline (B23617) has shown that with the right choice of catalyst and conditions, selective coupling at the bromide position is achievable. nih.gov

Table 2: Ligands Commonly Used in Buchwald-Hartwig Amination

| Ligand | Catalyst Precursor | Typical Substrates |

|---|---|---|

| BINAP | Pd₂(dba)₃ | Aryl bromides, iodides |

| XPhos | Pd(OAc)₂ | Aryl chlorides, bromides |

This table provides examples of ligands and their applications in Buchwald-Hartwig amination.

Sonogashira Coupling and Other Carbon-Carbon Bond Formations

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is another valuable tool for the functionalization of this compound, enabling the introduction of an alkynyl group.

Similar to other cross-coupling reactions, the Sonogashira coupling is expected to proceed selectively at the more reactive C-Br bond. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base, such as an amine. libretexts.orgorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling make it suitable for substrates with multiple functional groups. wikipedia.org

Electrophilic Aromatic Substitution Reactions on this compound

The two amino groups on the benzene ring of this compound are strong activating groups and are ortho-, para-directing. This makes the aromatic ring highly susceptible to electrophilic aromatic substitution. The positions ortho and para to the amino groups are electronically enriched and are the likely sites for substitution.

However, the presence of the halogen atoms (bromo and chloro) also influences the regioselectivity of the reaction. While halogens are deactivating, they are also ortho-, para-directing. The interplay of these directing effects will determine the final position of the incoming electrophile. Given the strong activating nature of the amino groups, substitution is expected to occur at the positions ortho to both amino groups, if sterically accessible.

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can occur under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the amino groups are electron-donating, which disfavors classical SNAr reactions.

However, substitution can be forced under harsh conditions or via alternative mechanisms like the benzyne (B1209423) mechanism. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack would depend on the specific reaction conditions and the nature of the nucleophile. Generally, the C-Cl bond is stronger than the C-Br bond, making the bromo substituent a better leaving group in many cases.

Cyclization Reactions and Heterocycle Formation from this compound

The classical and most widely used method for synthesizing quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govacgpubs.org This reaction is typically acid-catalyzed and can proceed under various conditions, from room temperature to elevated temperatures. nih.govacgpubs.org For this compound, a reaction with a 1,2-dicarbonyl compound like benzil (B1666583) would be expected to yield a mixture of two regioisomeric quinoxaline (B1680401) products due to the unsymmetrical nature of the diamine. The presence of electron-withdrawing groups like chlorine and bromine on the phenylenediamine ring may slightly decrease the reaction rate compared to unsubstituted phenylenediamine. nih.gov

Another significant class of heterocycles derived from ortho-phenylenediamines is benzimidazoles. chemicalbook.comorganic-chemistry.org These are commonly synthesized by the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). chemicalbook.comorganic-chemistry.orgrsc.org The reaction with aldehydes often requires an oxidizing agent to facilitate the final aromatization step. The reaction of this compound with an aldehyde would likely produce a 5-bromo-7-chloro- (or 6-bromo-4-chloro-) substituted benzimidazole, depending on the regioselectivity of the initial condensation.

Below is a table illustrating the types of cyclization reactions that halogenated ortho-phenylenediamines undergo, which are analogous to the expected reactivity of this compound.

| Starting Material | Reagent | Product Type | Reaction Conditions | Reference |

| 4-Bromo-o-phenylenediamine | Oxalic Acid | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | Hydrochloric acid | nih.gov |

| 4-Bromo-o-phenylenediamine | Trimethyl orthoformate | 5-Bromo-1H-benzimidazole | DMF, HCl (cat.) | chemicalbook.com |

| 4,5-Dihalogenobenzene-1,2-diamines | Thionyl chloride | 2,1,3-Benzothiadiazole derivatives | Dichloromethane, Triethylamine | nih.gov |

| Substituted 1,2-phenylenediamines | Phenacyl bromide | Substituted quinoxalines | THF, Pyridine (cat.) | acgpubs.org |

Metal-Catalyzed Transformations and Derivatives of this compound

The bromo and chloro substituents on the aromatic ring of this compound serve as handles for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex derivatives. Transition metals like palladium and copper are frequently employed as catalysts in these transformations. nih.gov

The reactivity of aryl halides in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This suggests that in this compound, the C-Br bond would be more reactive towards oxidative addition to a metal center (e.g., Pd(0)) than the C-Cl bond. This difference in reactivity could allow for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact, by carefully choosing the reaction conditions.

Common metal-catalyzed reactions that could be applied to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to create a C-C triple bond.

Ullmann Condensation: Copper-catalyzed reaction, often used for forming C-O, C-S, or C-N bonds.

While specific examples for this compound are not prevalent in the literature, the table below provides illustrative examples of metal-catalyzed reactions on related halogenated anilines and diamines.

| Starting Material | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| 2-Haloanilines | Aldehydes, Ammonia | Ni catalyst | Benzimidazoles | organic-chemistry.org |

| 2-Haloanilines | Aldehydes, NaN3 | CuCl, TMEDA | Benzimidazoles | organic-chemistry.org |

| 4-Bromodibenzothiophene | Aqueous Ammonia | Cu2O | 4-Aminodibenzothiophene | Current time information in Bangalore, IN. |

| 4-Bromo- or 4-iodoquinazoline | Various | Pd(PPh3)4, CuI, Cs2CO3 | Substituted quinazolines | chemicalbook.com |

The amino groups on the ring can also influence the outcome of these reactions. They can act as directing groups or may require protection prior to the coupling reaction to prevent side reactions.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Chlorobenzene 1,3 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences and intermolecular interactions of molecules in solution. nih.gov For substituted anilines like 4-Bromo-6-chlorobenzene-1,3-diamine, NMR studies can reveal the orientation of the amino groups and the effects of the halogen substituents on the electronic environment of the benzene (B151609) ring.

In principle, the ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which would cause them to appear at a lower field. The coupling patterns between adjacent protons would provide information about their relative positions on the benzene ring. The amine protons would likely appear as broad signals due to exchange processes and quadrupolar relaxation from the nitrogen atom.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms in the benzene ring are also affected by the halogen substituents. The carbon atom attached to the bromine would show a characteristic signal, and the carbon attached to chlorine would show another. For instance, in chlorobenzene, the carbon atom directly bonded to chlorine (C1) resonates at approximately 134.3 ppm, while the other carbons have distinct chemical shifts (C4 at 126.4 ppm, C3/C5 at 129.7 ppm, and C2/C6 at 128.6 ppm). docbrown.info Similar patterns, further influenced by the bromine and two amino groups, would be expected for this compound.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study through-space intermolecular interactions. nih.gov These experiments can detect proximity between protons, providing evidence for specific conformations and intermolecular hydrogen bonding. For example, NOESY has been used to identify intermolecular hydrogen bonding in deep eutectic pharmaceuticals. nih.gov

The presence of bulky substituents can lead to restricted rotation around C-N bonds, resulting in the existence of different conformational isomers in solution. nih.gov This phenomenon can be observed in the NMR spectra as separate sets of signals for each isomer. nih.gov The relative populations of these conformers can be determined from the integration of their respective NMR signals. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Halogenated Anilines

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 7.5 | Deshielding by halogen substituents |

| ¹H | Amine Protons | 3.5 - 5.0 | Hydrogen bonding, solvent effects |

| ¹³C | Aromatic Carbons | 100 - 150 | Inductive and resonance effects of substituents |

X-ray Crystallography for Solid-State Structure Determination of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are essential for understanding the solid-state properties of this compound.

The crystal structure of this compound would reveal the planarity of the benzene ring and the orientation of the amino, bromo, and chloro substituents. A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding involving the amino groups and potential halogen bonding involving the bromine and chlorine atoms. nih.gov In the solid state, molecules often self-assemble into extended networks through these non-covalent interactions. nih.gov

For instance, in the crystal structure of 1,2,3-tribromo-5-nitrobenzene, a polarized Br(δ+)⋯Br(δ-) intermolecular halogen bond is observed. nih.gov Similarly, in related di- and tri-halogenated benzene derivatives, a variety of halogen···halogen and other non-covalent interactions dictate the crystal packing. nih.govnih.gov The amino groups of this compound are expected to act as hydrogen bond donors, forming N-H···N or N-H···Cl hydrogen bonds with neighboring molecules.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, can be investigated to modify the physicochemical properties of the parent compound. By co-crystallizing this compound with suitable co-formers (e.g., carboxylic acids, amides), it is possible to create new solid forms with altered properties. X-ray crystallography would be indispensable in characterizing the structure of these co-crystals and understanding the new intermolecular interactions formed.

Table 2: Typical Bond Lengths and Angles in Halogenated Benzene Derivatives

| Bond | Typical Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.40 |

| C-N | 1.37 - 1.42 |

| C-Cl | 1.73 - 1.75 |

| C-Br | 1.89 - 1.91 |

| Angle | Typical Bond Angle (°) |

| C-C-C (aromatic) | 120 |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular vibrations and functional groups present in a molecule. These techniques are particularly sensitive to hydrogen bonding and can be used to study molecular dynamics.

In the FTIR and Raman spectra of this compound, characteristic vibrational modes would be observed. The N-H stretching vibrations of the amino groups typically appear in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands are highly sensitive to hydrogen bonding. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), sharp bands are observed. In the solid state or in concentrated solutions where intermolecular hydrogen bonding is significant, these bands become broader and shift to lower frequencies. youtube.com

The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. researchgate.net The C-N stretching vibrations usually occur in the 1250-1350 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are found at lower frequencies, typically in the regions of 600-800 cm⁻¹ and 500-600 cm⁻¹, respectively. researchgate.net

A detailed analysis of the vibrational spectra, often aided by theoretical calculations using methods like Density Functional Theory (DFT), can provide a comprehensive assignment of the observed vibrational modes. nih.govnih.gov By comparing the experimental spectra with calculated spectra, it is possible to gain a deeper understanding of the molecular structure and intermolecular interactions. For example, the formation of a hydrogen bond leads to a broadening of the potential well for the proton, resulting in a decrease in the vibrational frequency. nih.gov

Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and can provide complementary information to FTIR. scirp.org For instance, the C-C stretching vibrations of the benzene ring often give rise to strong Raman signals. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | FTIR, Raman | Broadens and shifts to lower frequency with hydrogen bonding |

| C-H Stretch (aromatic) | 3000 - 3100 | FTIR, Raman | Characteristic of the benzene ring |

| C-N Stretch | 1250 - 1350 | FTIR, Raman | - |

| C-Cl Stretch | 600 - 800 | FTIR, Raman | - |

| C-Br Stretch | 500 - 600 | FTIR, Raman | - |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺˙) would be observed, and its mass would correspond to the sum of the atomic masses of its constituent atoms. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak would appear as a cluster of peaks, providing a clear signature for the presence of these halogens.

Electron ionization (EI) is a common ionization technique that causes extensive fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For aromatic amines, a common fragmentation pathway involves the loss of a hydrogen atom or an amino group. hnxb.org.cn Halogenated aromatic compounds often undergo fragmentation by losing a halogen atom or a hydrogen halide molecule. youtube.com

For this compound, the fragmentation pathways could involve:

Loss of a bromine atom: [M - Br]⁺

Loss of a chlorine atom: [M - Cl]⁺

Loss of an amino group: [M - NH₂]⁺

Sequential loss of substituents: For example, loss of a bromine atom followed by the loss of an amino group.

Electrospray ionization (ESI) is a softer ionization technique that typically produces protonated molecules ([M+H]⁺) with less fragmentation. hnxb.org.cn Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the protonated molecule and study its fragmentation pathways in a controlled manner. This can provide detailed structural information. For example, in the fragmentation of chlorinated anilines, a common pathway involves the loss of an ammonia (B1221849) molecule (NH₃) from the protonated molecule, followed by the loss of a chlorine atom. hnxb.org.cn

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Fragmentation Pathway | Significance |

|---|---|---|

| [M]⁺˙ | Molecular Ion | Confirms molecular weight and elemental composition (with isotopic pattern) |

| [M - Br]⁺ | Loss of a bromine radical | Indicates presence of bromine |

| [M - Cl]⁺ | Loss of a chlorine radical | Indicates presence of chlorine |

| [M - NH₂]⁺ | Loss of an amino radical | Indicates presence of an amino group |

| [M+H-NH₃]⁺ | Loss of ammonia from the protonated molecule (ESI) | Characteristic of primary amines |

Theoretical and Computational Studies of 4 Bromo 6 Chlorobenzene 1,3 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies for 4-Bromo-6-chlorobenzene-1,3-diamine are available in the current scientific literature.

Quantum Chemical Calculations of Molecular Orbitals and Reactivity Indices

There are no published quantum chemical calculations detailing the molecular orbitals and reactivity indices specifically for this compound.

Conformational Analysis and Energetics via Advanced Computational Methods

Specific conformational analysis and energetic studies using advanced computational methods for this compound have not been reported in the literature.

Molecular Dynamics Simulation and Intermolecular Interaction Analysis

No molecular dynamics simulations or specific analyses of intermolecular interactions for this compound are currently available.

Advanced Analytical Methodologies for 4 Bromo 6 Chlorobenzene 1,3 Diamine

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are fundamental in separating and identifying the components of a mixture. For 4-bromo-6-chlorobenzene-1,3-diamine, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools.

HPLC is a premier technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This method allows for the effective separation of the target compound from its isomers and other impurities. For instance, a C18 column is often utilized for the separation of halogenated aromatic amines. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Formic acid is particularly useful when the HPLC system is coupled with a mass spectrometer for MS-compatible applications. sielc.com

The retention time of this compound in an HPLC system is a key parameter for its identification. While specific retention times are highly dependent on the exact chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), a typical setup would elute the compound at a characteristic time, allowing for its quantification and isolation. The use of a diode-array detector (DAD) or a UV-Vis detector allows for the simultaneous quantification and preliminary identification based on the compound's UV absorption spectrum.

Interactive Data Table: Typical HPLC Parameters for Analysis of Halogenated Aromatic Amines

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detector | UV-Vis or Diode-Array Detector (DAD) |

| Wavelength | 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. unar.ac.id While this compound itself has limited volatility, it can be derivatized to increase its volatility and thermal stability, making it amenable to GC-MS analysis. Derivatization often involves converting the amino groups into less polar functional groups, such as amides or silyl (B83357) ethers. This process not only improves the chromatographic behavior of the compound but also enhances its mass spectral characteristics.

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern, allowing for its unambiguous identification. While a direct GC-MS analysis of the underivatized compound may be challenging, it is not impossible, and the resulting mass spectrum would be a key identifier. For a related compound, p-bromochlorobenzene, GC-MS analysis reveals characteristic peaks that aid in its identification. nih.gov

Interactive Data Table: GC-MS Data for a Structurally Related Compound (p-Bromochlorobenzene)

| Parameter | Value |

| Compound | p-Bromochlorobenzene |

| Ionization Mode | Electron Ionization (EI) |

| Top 5 Peaks (m/z) | 192, 190, 111, 75, 194 |

| Reference | nih.gov |

Spectrophotometric Methods for Quantitative and Qualitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative and qualitative analysis of aromatic compounds like this compound. The presence of the benzene (B151609) ring and the amino groups results in characteristic UV absorption maxima. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that can be used for both identification and quantification based on the Beer-Lambert law.

The UV spectrum of this compound is influenced by the solvent used, as solvent polarity can affect the electronic transitions of the molecule. Therefore, it is crucial to specify the solvent when reporting UV spectral data. These methods are often used for routine quality control due to their simplicity, speed, and cost-effectiveness. The NIST Chemistry WebBook provides spectral data for related compounds, which can be used as a reference for predicting the spectral behavior of this compound. nist.gov

Electrochemical Detection Methods for this compound

Electrochemical methods offer a highly sensitive and selective approach for the detection of electroactive compounds like this compound. The amino groups on the benzene ring are susceptible to oxidation at a specific potential, which can be measured using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry.

Future Research Directions and Unexplored Avenues for 4 Bromo 6 Chlorobenzene 1,3 Diamine Research

Discovery of Novel and Efficient Synthetic Routes

While 4-bromo-6-chlorobenzene-1,3-diamine is commercially available, the development of more efficient, scalable, and environmentally benign synthetic methodologies remains a crucial area of research. Current multi-step syntheses of polysubstituted benzenes can be complex and may suffer from issues with regioselectivity and yield. libretexts.org Future research could focus on:

Catalytic Systems: Investigating novel transition-metal-catalyzed cross-coupling reactions to introduce the bromo and chloro substituents with high precision. This could involve exploring different ligands and catalyst systems to control the regiochemistry of the halogenation steps.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the nitration, reduction, and halogenation steps often involved in the synthesis of such anilines.

Green Chemistry Approaches: Developing synthetic pathways that minimize the use of hazardous reagents and solvents. This could include exploring enzymatic catalysis or reactions in aqueous media. For instance, research into greener methods for the synthesis of quinoxaline (B1680401) derivatives from substituted aromatic diamines highlights the trend towards more sustainable chemical processes. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Optimized Batch Synthesis | Well-established, suitable for lab-scale | Improving yields and regioselectivity of halogenation and nitration steps. libretexts.orgresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow reactors for each synthetic step. |

| Catalytic Methods | High selectivity, milder reaction conditions. | Design of new catalysts for direct C-H activation and halogenation. |

| Biocatalysis | Environmentally friendly, high stereoselectivity. | Screening for enzymes capable of selective halogenation or amination. |

Exploitation in Emerging Areas of Materials Science and Nanotechnology

The distinct functionalities of this compound make it an attractive monomer or precursor for a variety of advanced materials. The presence of two amino groups allows for polymerization, while the halogen atoms can be used for further functionalization or to impart specific properties to the final material.

High-Performance Polymers: The diamine functionality can be utilized in polycondensation reactions to create novel polyamides, polyimides, or polyureas. rsc.org The bromo and chloro substituents are expected to enhance the thermal stability and flame retardancy of these polymers. Furthermore, the incorporation of halogenated aniline (B41778) derivatives into polymer chains has been shown to influence their optoelectronic properties, opening avenues for applications in organic electronics. researchgate.netuchicago.edumdpi.com Research in this area could focus on synthesizing and characterizing new polymers derived from this diamine for applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs) mdpi.com

Advanced coatings and films with high refractive indices. nih.gov

Metal-Organic Frameworks (MOFs): The diamine can be functionalized to create rigid or flexible ditopic ligands for the synthesis of novel MOFs. mdpi.com The electronic properties of the halogen and amino substituents on the ligand can influence the catalytic or sorption properties of the resulting MOF. nih.gov For example, MOFs with tailored pore environments could be designed for selective gas separation or as catalysts for specific chemical transformations.

Functional Dyes and Pigments: The aromatic diamine structure is a common scaffold for azo dyes. The amino groups can be diazotized and coupled with other aromatic systems to produce new colorants. The bromo and chloro substituents can enhance the lightfastness and chemical resistance of the dyes and may also impart antibacterial properties. researchgate.netnih.gov

In-depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of the reactivity of this compound is essential for its effective utilization. The competing directing effects of the activating amino groups and the deactivating, ortho-, para-directing halogens create a complex system for electrophilic aromatic substitution. libretexts.org Future mechanistic studies could include:

Kinetics and Thermodynamics: Detailed kinetic studies of reactions such as polymerization, diazotization, and further electrophilic substitutions would provide valuable data for process optimization.

Reaction Intermediates: The identification and characterization of transient intermediates in reactions involving this compound would offer deeper insights into the reaction mechanisms.

Influence of Substituents: Systematically studying how the bromo and chloro substituents influence the reactivity of the amino groups (and vice versa) would allow for a more predictable control over its chemical transformations. For instance, the synthesis of atropisomers with C-N axial chirality is highly dependent on the steric and electronic nature of the substituents on the aniline ring. acs.org

Theoretical Predictions Guiding New Synthetic Strategies and Applications

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and reducing trial-and-error approaches.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of this compound. nih.gov This information can help in predicting its reactivity in various chemical reactions and its potential as a building block for electronic materials. rsc.org For example, theoretical studies on halogenated aniline oligomers have shown that they are promising candidates for applications in nonlinear optics. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of polymers or MOFs incorporating this diamine. nih.gov This can provide insights into the material's morphology, mechanical properties, and interactions with other molecules, which is crucial for applications in membranes, sensors, or drug delivery systems.

Predictive Modeling for Materials Design: By combining DFT and MD, researchers can build predictive models to design new materials with desired properties. For example, it would be possible to screen a virtual library of polymers derived from this compound to identify candidates with optimal optoelectronic properties for solar cell applications. uchicago.eduresearchgate.net

A table summarizing the potential applications of theoretical studies is provided below:

| Computational Method | Research Application for this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, bond dissociation energies, and electronic properties. nih.gov Guidance for synthetic strategies. rsc.org |

| Molecular Dynamics (MD) | Simulation of polymer chain conformations and MOF structures. Understanding host-guest interactions in derived materials. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions for potential biocatalytic routes. |

| Predictive Modeling | In silico design of novel materials with targeted optical, electronic, or thermal properties. researchgate.netuchicago.edu |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-chlorobenzene-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and amination of substituted benzene precursors. For example, bromination of 3,5-dichloroaniline followed by selective reduction of nitro groups or protection/deprotection strategies for amine functionalities. Key parameters include:

- Temperature : Optimal bromination occurs at 60–80°C to minimize side reactions (e.g., over-halogenation) .

- Catalysts : Use of Lewis acids (e.g., FeBr₃) enhances regioselectivity for bromine substitution at the para position relative to existing chlorine .

Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Direct bromination | 65–75 | >90 | FeBr₃, DCM, 70°C, 12h |

| Nitro reduction pathway | 50–60 | >85 | H₂/Pd-C, MeOH, RT, 6h |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns for Br/Cl substituents) and amine resonances. For example, NH₂ protons appear as broad singlets at δ 4.5–5.5 ppm in DMSO-d₆ .

- HPLC-MS : Quantify purity using reverse-phase C18 columns (ACN/water gradient) and monitor m/z = 221 [M+H]⁺ .

- XRD : Resolve crystallographic data via SHELX refinement (e.g., space group, unit cell parameters) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : Analyze hydrogen-bonding networks using graph-set notation (e.g., R₂²(8) motifs) via XRD data refined with SHELXL . For example:

- Intermolecular H-bonds : NH₂ groups form N–H···N/Cl interactions, stabilizing layered structures.

- Impact on solubility : Tight packing reduces solubility in non-polar solvents .

Data Table : Hydrogen-Bonding Parameters (from XRD)

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H···Cl | 3.10 | 155 | R₂²(8) |

| N–H···N | 2.95 | 165 | C(6) |

Q. What strategies resolve contradictions in spectroscopic and computational data for this compound?

- Methodological Answer : Cross-validate experimental and theoretical results:

Q. How do substituent positions (Br/Cl) affect reactivity in cross-coupling reactions?

- Methodological Answer : Bromine at the 4-position is more electrophilic than chlorine, favoring Suzuki-Miyaura couplings. Experimental findings include:

- Pd-catalyzed coupling : 4-Bromo reacts selectively with arylboronic acids (yield: 70–80%) vs. 6-Cl (inert under similar conditions) .

- Steric effects : Ortho-chlorine hinders transmetallation, reducing reaction rates .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

- Methodological Answer : Variations arise from:

- Polymorphism : Multiple crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal profiles .

- Purity : Impurities (e.g., residual solvents) depress melting points. Validate via DSC and TGA .

Software and Tools

Q. Which software is recommended for modeling hydrogen-bonding interactions in crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.